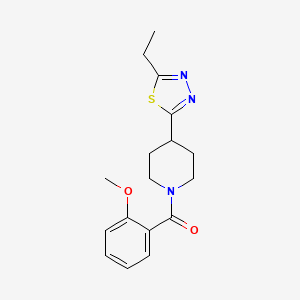

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Description

Properties

IUPAC Name |

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQIHAWUNDBIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

Methanone Formation: The final step involves the formation of the methanone group by reacting the intermediate with 2-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the methanone group, converting it to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

Catalysis: Thiadiazole derivatives are studied as catalysts in various organic reactions.

Material Science: These compounds are explored for their potential use in the development of new materials with unique properties.

Biology

Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens.

Enzyme Inhibitors: These compounds are investigated as inhibitors of specific enzymes involved in disease pathways.

Medicine

Drug Development: Thiadiazole derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and neurological disorders.

Industry

Agriculture: These compounds are studied for their potential use as pesticides or herbicides.

Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Ethyl groups on thiadiazole (as in the target compound) enhance metabolic stability compared to phenyl groups, which may improve CNS penetration .

- Linker Flexibility : Ethylamine or thioether linkers (e.g., in benzamide derivatives) modulate conformational flexibility, impacting receptor binding .

Pharmacological Activity Comparison

Key Observations :

- AChE Inhibition : Piperidine derivatives with smaller thiadiazole substituents (e.g., ethyl) may optimize binding to the enzyme’s catalytic site .

- Anticonvulsant Activity : Thiadiazole-valproate hybrids (e.g., N-(5-ethyl-thiadiazol-2-yl)-2-propylpentanamide) leverage GABAergic pathways, suggesting a divergent mechanism from AChE-targeted analogues .

Analytical and Computational Validation

- Structural Confirmation : All analogues were characterized via ¹H/¹³C NMR, IR, and mass spectrometry, ensuring synthetic accuracy .

- Computational Docking : Studies on thiadiazole-piperidine derivatives (e.g., benzamide analogues) revealed hydrogen bonding with AChE’s peripheral anionic site, supporting structure-activity relationships .

Biological Activity

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a novel synthetic derivative of piperidine that incorporates a thiadiazole moiety. This structure has garnered attention due to its potential biological activities, particularly in the field of cancer research. The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines, mechanisms of action involving apoptosis, and selectivity towards tumor cells over normal cells.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 318.39 g/mol. The structure features a piperidine ring substituted with a thiadiazole and a methoxybenzoyl group, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds structurally related to This compound were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Key Findings:

- Cytotoxicity : In vitro assays revealed that the compound exhibits potent cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds showed IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against MCF-7 cells .

- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest at critical phases (S and G2/M) .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis via Bax/Bcl-2 modulation |

| 4i | HepG2 | 2.32 | Cell cycle arrest and caspase activation |

Selectivity

The selectivity of these compounds towards cancer cells over normal cells was highlighted in studies where treated cancer cells exhibited significantly higher rates of apoptosis compared to normal Vero cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.

Study on Thiadiazole Derivatives

A comprehensive study focused on a series of thiadiazole-based compounds demonstrated their effectiveness in inhibiting tumor growth in vivo. For instance, compound 4i , closely related to our compound of interest, was shown to target sarcoma cells effectively in a mouse model .

Pharmacokinetics

In vivo pharmacokinetic studies utilizing radiolabeling techniques revealed that these compounds can localize effectively within tumor tissues, providing insights into their potential as targeted therapies .

Q & A

Basic: What are the key structural features influencing the reactivity of this compound, and how can they be characterized experimentally?

Answer:

The compound’s reactivity is governed by its thiadiazole ring (electron-deficient heterocycle), the piperidine moiety (basic nitrogen for protonation), and the 2-methoxybenzoyl group (steric and electronic effects from the methoxy substituent). Characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thiadiazole and piperidine linkage .

- X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly the spatial arrangement of the methoxybenzoyl group relative to the piperidine ring .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring synthetic fidelity .

Basic: What synthetic routes are reported for this compound, and what are their critical optimization parameters?

Answer:

Two primary routes are documented:

Acylation-Cyclization Pathway :

- Piperidine is first acylated with 2-methoxybenzoyl chloride, followed by cyclocondensation with 5-ethyl-1,3,4-thiadiazole-2-amine under reflux in ethanol. Key parameters:

- Temperature control (70–80°C) to avoid side reactions .

- Solvent choice (DMF or ethanol) to enhance nucleophilicity of the thiadiazole amine .

One-Pot Coupling :

- Uses cesium carbonate as a base for simultaneous acylation and thiadiazole coupling. Yield optimization requires strict anhydrous conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

- Standardized Assay Protocols : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .

- HPLC-Purity Correlation : Quantify impurities (e.g., unreacted piperidine intermediates) via reverse-phase HPLC and correlate with bioactivity .

- SAR Analysis : Synthesize analogs (e.g., varying the ethyl group on the thiadiazole) to isolate structural contributors to activity .

Advanced: What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots with varying substrate concentrations .

- Molecular Docking : Model the compound’s interaction with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, focusing on thiadiazole’s sulfur interactions with catalytic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Answer:

- Detailed Reaction Logs : Document exact stoichiometry (e.g., 1:1.2 molar ratio of piperidine to acylating agent) and solvent purity .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the thiadiazole ring during synthesis .

- Cross-Lab Validation : Share samples for independent NMR and LC-MS verification .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Answer:

- Rodent Models : Assess oral bioavailability and plasma half-life using Sprague-Dawley rats, with LC-MS/MS for quantification .

- Metabolomic Profiling : Identify hepatic metabolites via UPLC-QTOF-MS to predict detoxification pathways and potential toxic intermediates .

- Blood-Brain Barrier Penetration : Use in situ perfusion models to evaluate CNS targeting potential, leveraging the piperidine moiety’s basicity .

Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Selected reaction monitoring (SRM) for high sensitivity in plasma/tissue homogenates .

- Microdialysis Coupled with HPLC : For real-time monitoring in extracellular fluid .

- Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and matrix effect correction .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

- QSAR Modeling : Train models using datasets of thiadiazole derivatives’ bioactivity to predict critical substituents (e.g., methoxy vs. ethoxy groups) .

- Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications to prioritize synthetic targets .

- ADMET Prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.